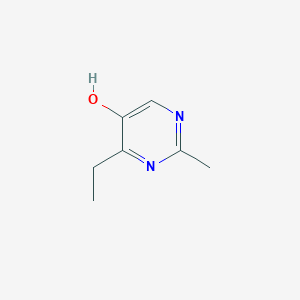
4-Ethyl-2-methylpyrimidin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-methylpyrimidin-5-ol is a pyrimidine derivative with a molecular formula of C8H10N2O Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines but with two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of ethyl acetoacetate with guanidine. The reaction typically involves heating the reactants in an acidic medium to form the pyrimidinol core.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient methods such as continuous flow chemistry, which allows for better control over reaction conditions and improved yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Halogenated pyrimidines and other substituted derivatives.
科学研究应用
4-Ethyl-2-methylpyrimidin-5-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
4-Ethyl-2-methylpyrimidin-5-ol is similar to other pyrimidine derivatives such as 5-ethyl-2-methylpyridine and 2,4-dimethylpyrimidin-5-ol. its unique ethyl and methyl substituents on the pyrimidine ring confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
相似化合物的比较
5-Ethyl-2-methylpyridine
2,4-Dimethylpyrimidin-5-ol
4-Methyl-2-ethylpyrimidin-5-ol
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
4-ethyl-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C7H10N2O/c1-3-6-7(10)4-8-5(2)9-6/h4,10H,3H2,1-2H3 |
InChI 键 |
JZVXHFDQHDCCNR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC=C1O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















